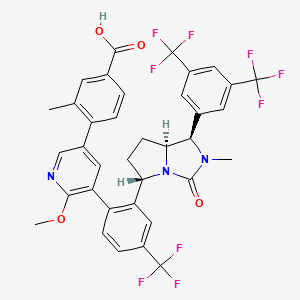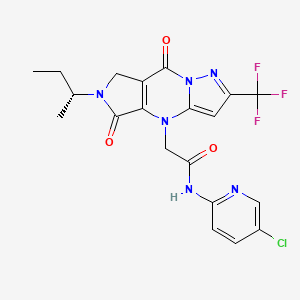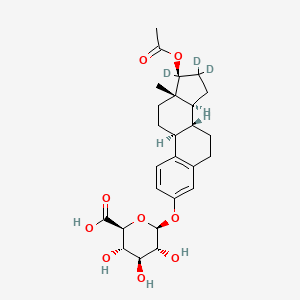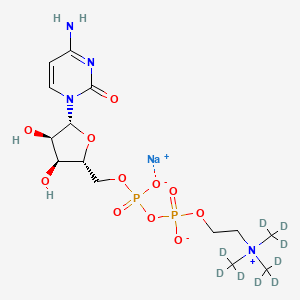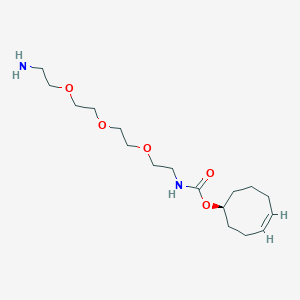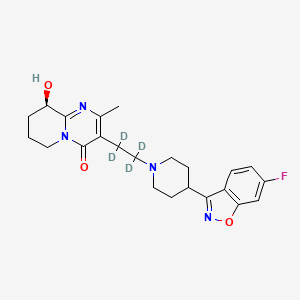
(R)-9-Hydroxy Risperidone-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-9-Hydroxy Risperidone-d4 is a deuterium-labeled derivative of 9-hydroxy risperidone, a major active metabolite of risperidone. Risperidone is an antipsychotic medication commonly used to treat schizophrenia and bipolar disorder. The deuterium labeling in ®-9-Hydroxy Risperidone-d4 allows for precise tracking and quantification in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-Hydroxy Risperidone-d4 involves the incorporation of deuterium atoms into the risperidone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of risperidone using deuterated water (D2O) or deuterated solvents such as deuterated methanol (CD3OD) under specific reaction conditions .
Industrial Production Methods
Industrial production of ®-9-Hydroxy Risperidone-d4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and quality control measures to verify the isotopic purity and chemical integrity of the final product .
化学反应分析
Types of Reactions
®-9-Hydroxy Risperidone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of ®-9-Hydroxy Risperidone-d4 may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
科学研究应用
®-9-Hydroxy Risperidone-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and quantification. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of risperidone and its metabolites in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of risperidone.
Drug Development: Used in the development of new antipsychotic medications and formulations.
Clinical Research: Employed in clinical trials to assess the efficacy and safety of risperidone and its derivatives.
作用机制
®-9-Hydroxy Risperidone-d4 exerts its effects by binding to and blocking the activity of serotonin 5-HT2 and dopamine D2 receptors in the brain. This inhibition modulates neurotransmitter signaling pathways, leading to altered neurotransmission and downstream effects on neuronal function. The deuterium labeling allows for precise tracking of the compound’s pharmacokinetic profile and metabolic fate .
相似化合物的比较
Similar Compounds
Risperidone: The parent compound, used as an antipsychotic medication.
9-Hydroxy Risperidone: The major active metabolite of risperidone.
Risperidone-d4: A deuterium-labeled derivative of risperidone.
Uniqueness
®-9-Hydroxy Risperidone-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms allow for precise tracking and quantification, making it a valuable tool in scientific research. Additionally, its ability to inhibit serotonin and dopamine receptors makes it effective in studying the pharmacodynamics of antipsychotic medications .
属性
分子式 |
C23H27FN4O3 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
(9R)-9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m1/s1/i8D2,12D2 |
InChI 键 |
PMXMIIMHBWHSKN-KPFUICHZSA-N |
手性 SMILES |
[2H]C([2H])(C1=C(N=C2[C@@H](CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
规范 SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
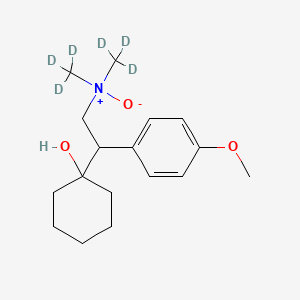
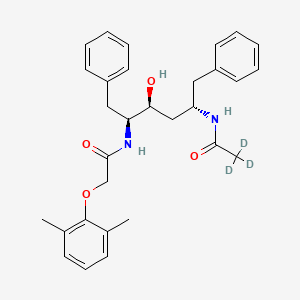
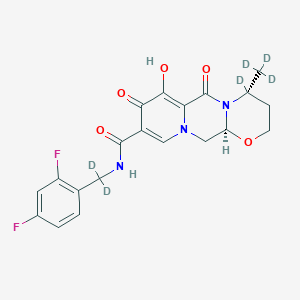
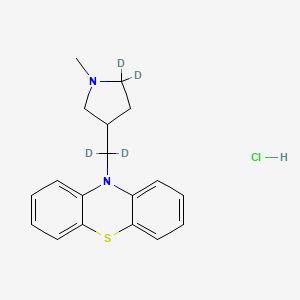
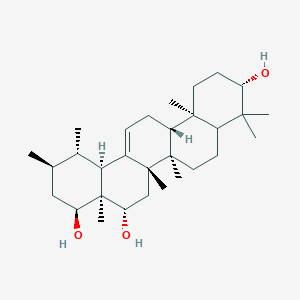
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
